molecular formula C29H33N3O2S B3612683 N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]-4-METHYLBENZAMIDE

N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]-4-METHYLBENZAMIDE

Cat. No.: B3612683
M. Wt: 487.7 g/mol
InChI Key: OCIVPLAZFLRFMH-UHFFFAOYSA-N
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Description

N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]-4-METHYLBENZAMIDE is a complex organic compound that features a unique combination of a benzylpiperazine moiety, a cycloheptathiophene ring, and a methylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]-4-METHYLBENZAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzylpiperazine Intermediate: Benzylpiperazine is synthesized by reacting piperazine with benzyl chloride under basic conditions.

    Cycloheptathiophene Synthesis: The cycloheptathiophene ring is constructed through a series of cyclization reactions involving thiophene derivatives.

    Coupling Reaction: The benzylpiperazine intermediate is then coupled with the cycloheptathiophene derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

    Final Amidation: The final step involves the amidation reaction where the coupled product is reacted with 4-methylbenzoyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]-4-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylpiperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted benzylpiperazine derivatives.

Scientific Research Applications

N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]-4-METHYLBENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Pharmacology: The compound is studied for its interactions with various biological targets, including neurotransmitter receptors.

    Chemical Biology: It is used as a tool compound to study the biological pathways involving piperazine derivatives.

    Industrial Applications: The compound may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]-4-METHYLBENZAMIDE involves its interaction with molecular targets such as neurotransmitter receptors. The benzylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The cycloheptathiophene ring may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]-4-METHYLBENZAMIDE
  • N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]-4-CHLOROBENZAMIDE

Uniqueness

N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]-4-METHYLBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cycloheptathiophene ring differentiates it from other benzylpiperazine derivatives, potentially enhancing its binding affinity and specificity for certain biological targets.

Properties

IUPAC Name

N-[3-(4-benzylpiperazine-1-carbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N3O2S/c1-21-12-14-23(15-13-21)27(33)30-28-26(24-10-6-3-7-11-25(24)35-28)29(34)32-18-16-31(17-19-32)20-22-8-4-2-5-9-22/h2,4-5,8-9,12-15H,3,6-7,10-11,16-20H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIVPLAZFLRFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]-4-METHYLBENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]-4-METHYLBENZAMIDE
Reactant of Route 3
Reactant of Route 3
N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]-4-METHYLBENZAMIDE
Reactant of Route 4
Reactant of Route 4
N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]-4-METHYLBENZAMIDE
Reactant of Route 5
Reactant of Route 5
N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]-4-METHYLBENZAMIDE
Reactant of Route 6
N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]-4-METHYLBENZAMIDE

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